

The Pharmacological Profile of Carotegrast Methyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carotegrast Methyl

Cat. No.: B1664470

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Introduction

Carotegrast methyl, also known as AJM300, is an orally administered small molecule antagonist of $\alpha 4$ -integrin. It is a prodrug that is rapidly converted to its active metabolite, carotegrast (HCA2969), which potently and selectively inhibits both $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.[1] [2] By blocking the interaction of these integrins with their respective ligands, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), **Carotegrast methyl** effectively inhibits the trafficking and infiltration of inflammatory leukocytes into the gastrointestinal tract.[3] This targeted mechanism of action has positioned **Carotegrast methyl** as a novel therapeutic agent for the treatment of ulcerative colitis (UC), for which it has received its first approval in Japan.[1] This guide provides a comprehensive overview of the pharmacological profile of **Carotegrast methyl**, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety.

Mechanism of Action

Carotegrast methyl exerts its therapeutic effect through the targeted inhibition of $\alpha 4$ -integrins, which are key mediators of leukocyte adhesion and migration to sites of inflammation. The active metabolite, carotegrast, is a dual antagonist of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.[2]

- $\alpha 4\beta 7$ /MAdCAM-1 Pathway: The interaction between the $\alpha 4\beta 7$ integrin on the surface of lymphocytes and MAdCAM-1 on the endothelial cells of the gut is a critical step in the

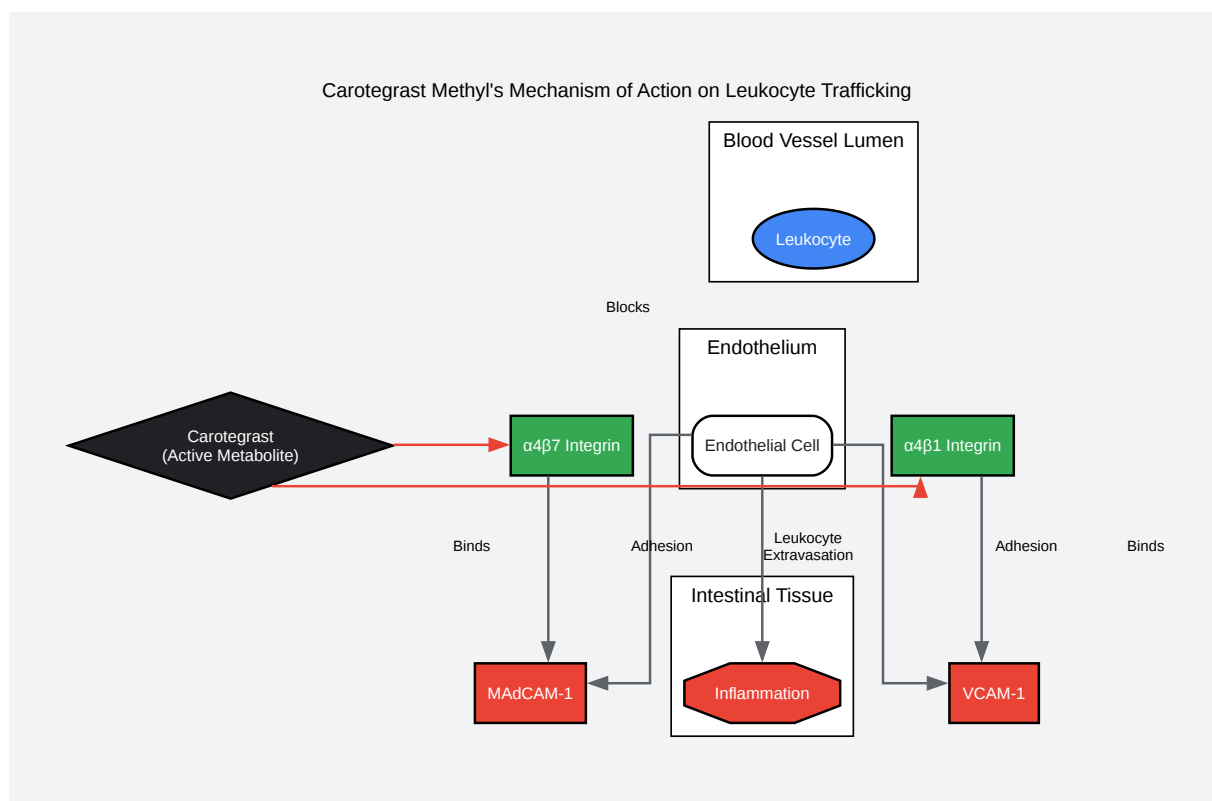
homing of these immune cells to the intestinal mucosa. In inflammatory bowel disease (IBD), the expression of MAdCAM-1 is upregulated, leading to excessive recruitment of inflammatory cells. Carotegrast effectively blocks this interaction, thereby reducing the influx of pathogenic lymphocytes into the colon.

- $\alpha 4\beta 1$ /VCAM-1 Pathway: The $\alpha 4\beta 1$ integrin and its ligand VCAM-1 are also involved in leukocyte adhesion and migration to inflamed tissues, including the gut. Carotegrast's inhibition of this pathway further contributes to its anti-inflammatory effects.

The blockade of these pathways leads to a reduction in the inflammatory cascade within the intestinal mucosa, promoting mucosal healing and amelioration of clinical symptoms in patients with ulcerative colitis.

Signaling Pathway

The binding of $\alpha 4$ integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and activation. By blocking this initial binding step, **Carotegrast methyl** effectively prevents the downstream signaling that contributes to the perpetuation of the inflammatory response in the gut.



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Mechanism of **Carotegrast Methyl** in preventing leukocyte adhesion.

In Vitro Pharmacology

The in vitro activity of **Carotegrast methyl**'s active metabolite, carotegrast (HCA2969), has been characterized in various binding and cell-based assays.

Quantitative In Vitro Activity of Carotegrast (HCA2969)

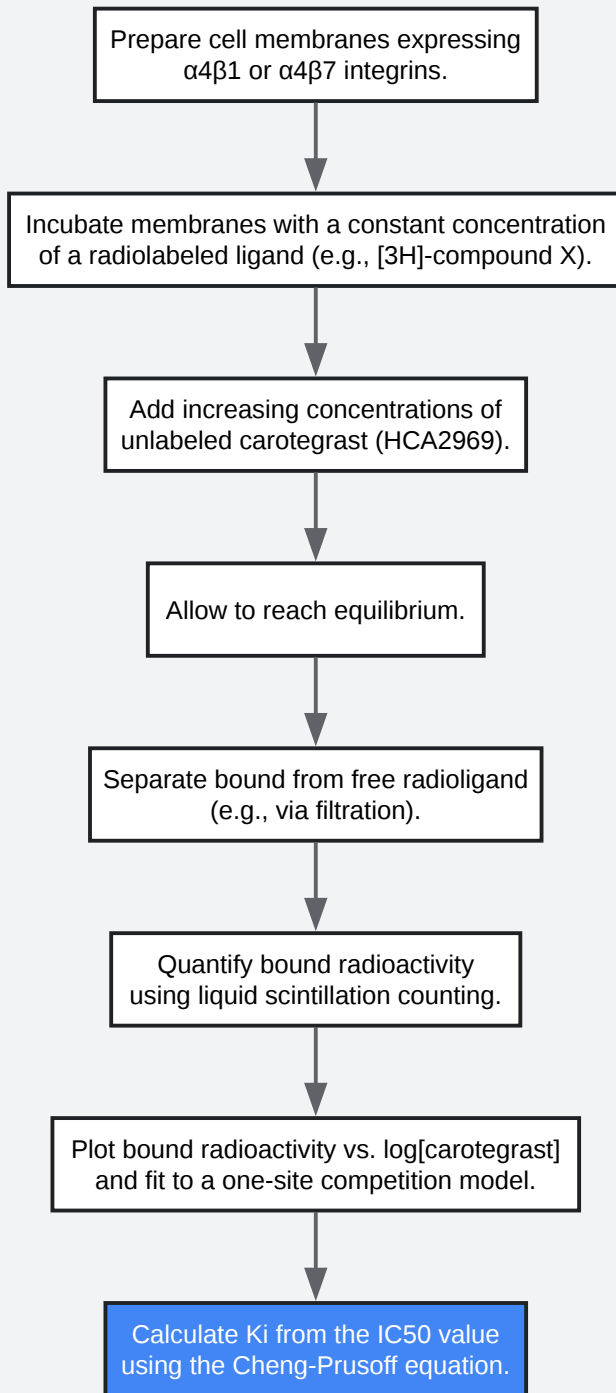
Target	Assay Type	Cell Line	IC50 (nM)	KD (nM)	Reference
Human $\alpha 4\beta 1$ Integrin	Inhibition of Binding	Jurkat	5.8	0.32	
Human $\alpha 4\beta 7$ Integrin	Inhibition of Binding	RPMT-8866	1.4	0.46	
Mouse $\alpha 4\beta 7$ Integrin	Inhibition of Binding	TK-1	26	0.2	

Experimental Protocols

Representative In Vitro Binding Assay: Competitive Radioligand Binding

This protocol is a representative example of how the binding affinity of carotegrast to $\alpha 4$ integrins could be determined.

Workflow for In Vitro Competitive Binding Assay



Workflow for Cell Adhesion Assay

Coat 96-well plates with VCAM-1 or MAdCAM-1.

Block non-specific binding sites.

Label Jurkat or RPMI-8866 cells with a fluorescent dye (e.g., Calcein-AM).

Pre-incubate labeled cells with varying concentrations of carotegrast (HCA2969).

Add the cell suspension to the coated wells.

Incubate to allow for cell adhesion.

Wash away non-adherent cells.

Measure the fluorescence of the remaining adherent cells using a plate reader.

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